3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine
Description
This compound (CAS: 860610-65-7, molecular formula: C₂₇H₂₈ClN₃O₂S) is a quinazolinimine derivative featuring a 2-chlorobenzyl group at position 3, a mesitylmethylsulfanyl substituent at position 2, and methoxy groups at positions 6 and 5. Its molecular weight is 494.0 g/mol, with a calculated XLogP3 of 6.6, indicating high lipophilicity. Key physicochemical properties include:
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(2,4,6-trimethylphenyl)methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O2S/c1-16-10-17(2)21(18(3)11-16)15-34-27-30-23-13-25(33-5)24(32-4)12-20(23)26(29)31(27)14-19-8-6-7-9-22(19)28/h6-13,29H,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRZZSCKOKSWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine (CAS Number: 860610-65-7) is a member of the quinazolinimine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The chemical structure features a quinazolinine core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that quinazolinimine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: In Vitro Analysis
In a study examining the effect of this compound on human breast cancer cells (MCF-7), it was found that:
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity.
- Mechanism : Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains demonstrated:
- Effective Concentration : Minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membrane integrity.
Antioxidant Properties
Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. The DPPH assay showed a reduction percentage comparable to standard antioxidants like ascorbic acid.
Table 1: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Antimicrobial | E. coli | 64 | Membrane disruption |
| Antioxidant | DPPH | - | Free radical scavenging |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazolinimine derivatives, including the compound . Research indicates that certain modifications to the quinazolinine structure can enhance antimicrobial efficacy against a range of bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Quinazolinimine Compounds
Antiinflammatory Effects
The antiinflammatory properties of quinazolinine derivatives are also noteworthy. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes .
Synthetic Utility
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for synthesizing more complex molecules.
Table 2: Synthetic Applications of Quinazolinine Derivatives
| Application | Description | Example Compound |
|---|---|---|
| Building Block | Used for synthesizing derivatives with enhanced activity | 4(3H)-quinazolinone derivatives |
| Functionalization | Allows for introduction of various substituents | Sulfonamide derivatives |
Case Study: Synthesis and Evaluation
A notable study synthesized a series of quinazolinine derivatives, including this compound. The researchers evaluated their biological activities, focusing on antimicrobial and antiinflammatory properties. The results indicated that specific structural modifications could significantly enhance bioactivity .
Case Study: Pharmacological Screening
In another case study, a library of quinazolinine compounds was screened for their pharmacological effects, revealing that some exhibited significant anti-cancer activity in vitro. The mechanism was attributed to their ability to induce apoptosis in cancer cells, highlighting their potential as anti-cancer agents .
Chemical Reactions Analysis
Oxidation of the Mesitylmethyl Sulfanyl Group
The thioether (-S-CH₂-mesityl) group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Table 1: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C | Sulfoxide | 75–85 | |
| mCPBA | DCM, 0°C | Sulfone | 60–70 |
The sulfoxide derivative is stabilized by hydrogen bonding, while the sulfone exhibits enhanced electrophilicity, enabling further functionalization.
Reactivity of the Chlorobenzyl Substituent
The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Table 2: Substitution and Coupling Reactions
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| SNAr | KOtBu, DMF, 80°C | Methoxy-substituted benzyl | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-functionalized quinazolinimine |
The electron-withdrawing chlorine atom activates the benzyl ring for substitution, particularly at the para position.
Demethylation of Methoxy Groups
The 6,7-dimethoxy groups are susceptible to demethylation under acidic or basic conditions, yielding catechol derivatives.
Table 3: Demethylation Conditions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ | DCM, −78°C to RT | 6,7-Dihydroxyquinazolinimine | , |
| HBr (48%)/AcOH | Reflux, 4 h | 6,7-Dihydroxyquinazolinimine |
Demethylation enhances hydrogen-bonding capacity and metal-chelation potential .
Hydrolysis of the Quinazolinimine Core
The imine (C=N) group hydrolyzes to form a ketone or amine under acidic/basic conditions.
Table 4: Hydrolysis Pathways
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| HCl (6 M) | Reflux, 12 h | 4-Oxo-quinazoline derivative | |
| NaOH (1 M), EtOH | Reflux, 8 h | 4-Aminoquinazoline | , |
Hydrolysis products retain biological activity, often serving as intermediates for anticancer agents.
Electrophilic Aromatic Substitution
The methoxy groups activate the quinazoline ring for electrophilic substitution, preferentially at the 5- and 8-positions.
Table 5: Electrophilic Reactions
| Electrophile | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 8-Nitro | Nitroquinazolinimine | |
| Cl₂, FeCl₃ | RT, 1 h | 5-Chloro | Chloro-substituted |
Nitration and halogenation modify electronic properties, influencing binding affinity to biological targets.
Functionalization via Friedel-Crafts Acylation
The mesitylmethyl group directs intramolecular acylation, forming fused polycyclic structures.
Table 6: Friedel-Crafts Reaction
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PPA | 110–140°C, 1 h | Benzooxepinoquinolinone derivative | 80–90 |
This method, adapted from related quinoline syntheses , highlights the compound’s utility in constructing complex heterocycles.
Comparison with Similar Compounds
Comparison with Similar Quinazolinimine Derivatives
Structural and Physicochemical Comparisons
The table below compares the target compound with three structurally related analogs:
*Note: Molecular weights marked with * are estimated based on molecular formulas.
Key Observations:
Substituent Bulkiness: The mesitylmethylsulfanyl group in the target compound introduces greater steric bulk compared to benzylsulfanyl (CAS 477848-72-9) or isobutylsulfanyl (CAS 860786-40-9), which may influence receptor binding or metabolic pathways .
Lipophilicity :
- The target compound’s XLogP3 (6.6) suggests higher lipophilicity than benzylsulfanyl analogs, likely due to the hydrophobic mesityl group. This property could enhance membrane permeability but reduce aqueous solubility .
Aromatic vs.
Research and Application Considerations
- Synthetic Accessibility : The mesitylmethylsulfanyl substituent (target compound) may require specialized synthesis steps compared to simpler benzylsulfanyl analogs .
- Biological Activity: While direct pharmacological data are unavailable in the provided evidence, the structural features (e.g., chloro, methoxy, sulfanyl groups) align with known kinase inhibitors or antimicrobial agents in the quinazolinimine class .
- Commercial Availability : Several analogs (e.g., CAS 477848-72-9, 691868-98-1) are listed as discontinued, limiting their experimental use .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine with high purity?
- Methodology : Optimize synthesis via Suzuki-Miyaura coupling (for aryl group introduction) or nucleophilic substitution (for sulfanyl group attachment). Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor reaction progress via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Control temperature (60–80°C for coupling reactions) and stoichiometry (1:1.2 molar ratio for nucleophilic substitution). Pre-dry solvents to avoid hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodology :
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., chlorobenzyl proton shifts at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm for quantitative analysis .
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?
- Methodology : Implement a Design of Experiments (DoE) approach, varying catalysts (e.g., Pd(PPh3)4 for coupling), solvents (dioxane vs. THF), and reaction times. Use response surface modeling to identify optimal conditions. Validate with triplicate runs to ensure reproducibility .
- Case Study : A split-plot design (as in ) can isolate variables like temperature (main plot) and catalyst loading (subplot) to minimize confounding effects.
Q. What computational strategies are suitable for predicting the compound’s structure-activity relationships (SAR) in pharmacological studies?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Parameterize force fields for sulfanyl and chlorobenzyl groups.
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict reactive sites, as demonstrated in quinazolinone derivatives .
- Validation : Compare computational results with experimental IC50 values from kinase inhibition assays.
Q. How can environmental stability and degradation pathways of this compound be evaluated under varied conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to UV light (ICH Q1B guidelines), elevated humidity (40°C/75% RH), and acidic/alkaline buffers (pH 1–13). Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or sulfanyl oxidation) .
- Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate environmental impact.
Q. How should contradictory biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled?
- Methodology :
- Assay Replication : Test in multiple cell lines (e.g., HEK293 vs. RAW264.7 macrophages) with standardized protocols (MTT assay for cytotoxicity, ELISA for TNF-α suppression) .
- Dose-Response Analysis : Compare EC50/IC50 ratios to identify therapeutic windows. Use ANOVA to assess inter-assay variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
